3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine” is a complex organic compound. It contains a pyrazolo[1,5-A]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The compound also has a bromo, a fluoro-phenyl, and a trifluoromethyl substituents attached to this core .
Synthesis Analysis
The synthesis of such compounds often involves cross-coupling reactions. For instance, the Suzuki–Miyaura cross-coupling reaction has been used to synthesize similar compounds . This reaction typically involves the use of a palladium catalyst and a boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-A]pyridine core with the various substituents attached to it. The exact structure would depend on the positions of these substituents on the core .Chemical Reactions Analysis
The compound, due to the presence of the bromo and fluoro substituents, might undergo various substitution reactions. The exact reactions would depend on the conditions and the reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would influence its properties .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
267235-95-0 |
---|---|
Molekularformel |
C14H7BrF4N2 |
Molekulargewicht |
359.12 g/mol |
IUPAC-Name |
3-bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H7BrF4N2/c15-12-11-6-3-9(14(17,18)19)7-21(11)20-13(12)8-1-4-10(16)5-2-8/h1-7H |
InChI-Schlüssel |
MVCVSYBUVYJMHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2Br)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2Br)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.